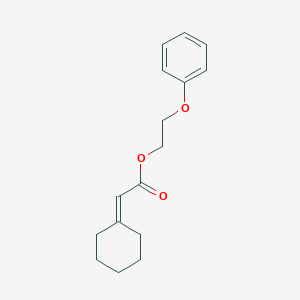
2-Phenoxyethyl cyclohexylideneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl cyclohexylideneacetate is an organic compound with the molecular formula C16H20O3. It is an ester formed from the reaction between 2-phenoxyethanol and cyclohexylideneacetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl cyclohexylideneacetate typically involves the esterification of 2-phenoxyethanol with cyclohexylideneacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may utilize more advanced purification techniques, such as chromatography, to ensure the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl cyclohexylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl cyclohexylideneacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials .
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl cyclohexylideneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and cyclohexylideneacetic acid, which can then interact with various biological pathways. The phenoxy group may also play a role in modulating the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclohexylideneacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group.
Phenoxyethyl piperidine: Contains a piperidine ring instead of a cyclohexylidene group.
Phenoxyethyl morpholine: Contains a morpholine ring instead of a cyclohexylidene group
Uniqueness
2-Phenoxyethyl cyclohexylideneacetate is unique due to its specific combination of a phenoxyethyl group and a cyclohexylideneacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60359-27-5 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
2-phenoxyethyl 2-cyclohexylideneacetate |
InChI |
InChI=1S/C16H20O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
Clé InChI |
JXWUBQGZSCJNQF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC(=O)OCCOC2=CC=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















